![molecular formula C11H12FN B2947787 7-Fluoro-3-isopropyl-1H-indole CAS No. 1698255-96-7](/img/structure/B2947787.png)
7-Fluoro-3-isopropyl-1H-indole
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Overview
Description
7-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN . It is a derivative of the parent compound 7-Fluoro-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the field of chemistry. Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-fluoro-3-isopropyl-1h-indole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical pathway involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathway and the nature of the interaction.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Fluoro-3-isopropyl-1H-indole in lab experiments is its potential application in the development of new drugs. It has also been shown to have unique properties that make it a useful tool in the study of the structure-activity relationship of indole derivatives. However, one of the limitations is its low yield during the synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of 7-Fluoro-3-isopropyl-1H-indole. One of the directions is the development of new drugs based on its unique properties. Another direction is the study of its potential application in the treatment of various psychiatric disorders. The study of its mechanism of action and its effects on various neurotransmitter systems is also an area of future research. Finally, the optimization of the synthesis method to increase the yield of the final product is also an area of future research.
Synthesis Methods
The synthesis of 7-Fluoro-3-isopropyl-1H-indole involves several steps. The first step is the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to produce 1-(2,3-dimethylphenyl)-3-oxobutylazanium. The second step involves the reaction of the above product with 2-bromo-3-fluoropyridine to produce this compound. The yield of the final product is around 50%.
Scientific Research Applications
7-Fluoro-3-isopropyl-1H-indole has been widely used in scientific research. It has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. It has also been used in the study of the structure-activity relationship of indole derivatives.
properties
IUPAC Name |
7-fluoro-3-propan-2-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPCUMZFSFKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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